Cholylsarcosine is a bile acid derivative formed from the conjugation of cholic acid with sarcosine, an amino acid. This compound is notable for its potential applications in medical imaging and its role in studying liver function. As a bile acid analog, cholylsarcosine mimics the physiological properties of naturally occurring bile acids, making it a valuable tool in both research and clinical settings.
Cholylsarcosine is synthesized from cholic acid, which is a primary bile acid produced in the liver from cholesterol. Sarcosine, a natural amino acid, can be derived from dietary sources or synthesized in the body. The combination of these two components leads to the formation of cholylsarcosine.
Cholylsarcosine belongs to the class of compounds known as bile acid conjugates. These compounds are characterized by their hydrophobic steroid nucleus and polar side chains that enhance their solubility and biological activity. Cholylsarcosine specifically falls under the category of bile acid derivatives used for various therapeutic and diagnostic purposes.
The synthesis of cholylsarcosine typically involves a multi-step process that includes the following key stages:
The synthesis can yield cholylsarcosine with radiochemical purity exceeding 99%, making it suitable for clinical applications. The typical yield reported in studies is around 13% ± 3% for the final product .
Cholylsarcosine has a complex molecular structure characterized by its steroid backbone derived from cholic acid and an amide bond formed with sarcosine. The molecular formula is C₂₃H₃₉N₃O₃S, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Cholylsarcosine participates in various biochemical reactions, primarily involving its role as a substrate for hepatic transport mechanisms. It can undergo hydrolysis under specific conditions, releasing cholic acid and sarcosine.
Research indicates that cholylsarcosine does not undergo significant metabolic transformation when administered; instead, it is excreted into bile without being metabolized in the liver or intestines . This property makes it particularly useful as a tracer in imaging studies.
Cholylsarcosine functions primarily by mimicking endogenous bile acids during hepatic transport processes. It is taken up by hepatocytes (liver cells) from the bloodstream and subsequently secreted into bile ducts.
Studies utilizing cholylsarcosine as a tracer have demonstrated that it exhibits rapid blood-to-liver uptake and efficient excretion into bile . Its kinetics can be quantitatively assessed using PET imaging techniques, allowing researchers to evaluate liver function non-invasively.
Relevant analyses indicate that cholylsarcosine maintains its integrity during synthesis and storage, making it suitable for clinical applications .
Cholylsarcosine has several scientific uses:
Cholylsarcosine (N-methylglycocholate) is a semisynthetic bile acid analogue engineered through the deliberate conjugation of cholic acid’s carboxyl group with the amino group of sarcosine (N-methylglycine). This strategic modification replaces the classical amino acid conjugates (glycine or taurine) found in natural bile acids. The synthesis involves a two-step process: first, the activation of cholic acid’s C-24 carboxyl group, followed by amide bond formation with sarcosine under controlled conditions [2] [5]. The resulting compound retains the critical physicochemical features of natural bile acid conjugates: a rigid steroid nucleus, polar hydroxyl groups (α-orientation at C-3, C-7, and C-12), and an anionic side chain. Crucially, the sarcosine moiety introduces a methyl group (–CH₃) adjacent to the amide nitrogen, a modification that sterically hinders enzymatic access without altering the molecule’s amphiphilic character or detergent properties [1] [3].
Physicochemical analyses confirm cholylsarcosine’s similarity to natural conjugates. Its critical micellar concentration (CMC) ranges between 3–5 mM, aligning with glycine-conjugated bile acids and ensuring efficient lipid solubilization in the intestine [6] [8]. Molecular modeling reveals that the sarcosine conjugate maintains the facial amphiphilicity essential for micelle formation: the convex β-side remains hydrophobic, while the concave α-side, sarcosine head group, and hydroxyl groups confer hydrophilicity. This structural preservation underpins its ability to stimulate bile flow and solubilize lipids comparably to cholyltaurine in humans [1] [3].
Property | Cholyltaurine | Cholylglycine | Cholylsarcosine |
---|---|---|---|
Conjugating Group | Taurine | Glycine | Sarcosine (N-methylglycine) |
Molecular Weight (g/mol) | 515.6 | 465.6 | 479.6 |
pKa | ~1.9 | ~4.0 | ~4.2 |
CMC (mM) | 10–15 | 5–10 | 3–5 |
Aggregation Number | 4–6 | 4–6 | 4–6 |
Bile Acid Resistance* | Low | Low | High |
The core innovation of cholylsarcosine lies in its engineered resistance to bacterial and hepatic metabolism, addressing a key limitation of endogenous bile acids. Natural glycine/taurine-conjugated bile acids undergo rapid deconjugation by bacterial bile salt hydrolases (BSHs) in the small intestine. BSHs hydrolyze the amide bond, releasing free bile acids, which are subsequently dehydroxylated at C-7 by bacterial 7α-dehydroxylases to form secondary bile acids (e.g., cholic acid → deoxycholic acid). This metabolism reduces detergent efficacy and generates potentially cytotoxic metabolites like deoxycholate [1] [9].
Cholylsarcosine evades these processes through two synergistic mechanisms:
This dual resistance confers a significant pharmacokinetic advantage. While endogenous bile acid conjugates exhibit enterohepatic cycling half-lives (t₁/₂) of 1–3 days in humans, cholylsarcosine has a markedly shorter t₁/₂ of ~0.5 days [1] [7]. This reflects reduced passive reabsorption in the colon due to the absence of deconjugation to the more absorbable free acid form. Consequently, cholylsarcosine acts as a "short-circuiting" bile acid, maintaining luminal detergent activity primarily in the proximal small intestine—ideal for treating malabsorption due to ileal resection or dysfunction [9].
Metabolic Process | Cholyltaurine/Cholylglycine | Cholylsarcosine | Biological Consequence |
---|---|---|---|
Bacterial Deconjugation | Rapid (Hours) | Resistant (<5% in 24h) | Prevents loss of detergent function; avoids generation of free acids |
Bacterial 7α-Dehydroxylation | Rapid on free acids | Resistant (No metabolites) | Prevents formation of cytotoxic deoxycholate derivatives |
Hepatic Biotransformation | Moderate (Sulfation, glucuronidation) | Minimal (<2% metabolites) | Predictable pharmacokinetics; reduced liver load |
Enterohepatic Cycling t₁/₂ (Days) | 1–3 | ~0.5 | Targeted proximal intestinal activity; reduced colonic exposure |
The resistance extends to hepatic metabolism. Unlike natural bile acids, cholylsarcosine undergoes minimal phase II conjugation (sulfation, glucuronidation) in humans. Studies analyzing biliary metabolites after [¹⁴C]-cholylsarcosine infusion found >98% of radioactivity co-eluted with the intact parent compound, confirming negligible hepatic biotransformation [1] [3]. This metabolic inertness, combined with its resistance to bacterial enzymes, makes cholylsarcosine a stable, predictable therapeutic agent and a valuable tracer for studying hepatic excretory function, as demonstrated by its use in [N-methyl-¹¹C]-labeled form for PET/CT imaging [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0